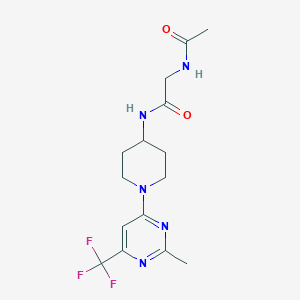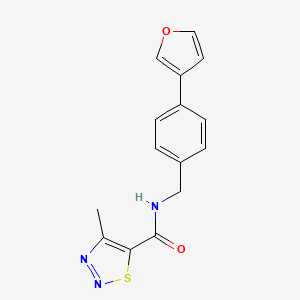
N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . It also has a thiadiazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiadiazole rings, and the attachment of the benzyl and carboxamide groups. Furan compounds can be synthesized through a variety of methods, including cycloaddition and cycloisomerization reactions . Thiadiazole compounds can be synthesized from thiosemicarbazides .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiadiazole rings, as well as the benzyl and carboxamide groups. Furan compounds are known to participate in a variety of chemical reactions, including cycloaddition and cycloisomerization . Thiadiazole compounds can also undergo a range of reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
Research by Patel et al. (2015) delves into the synthesis of novel heterocyclic compounds related to N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, emphasizing their antibacterial and antifungal activities. These compounds, characterized through various spectroscopic methods, have shown promise against both gram-positive and gram-negative bacteria, as well as against fungi, highlighting their potential as antimicrobial agents (Patel, Patel, & Shah, 2015).
Antimicrobial and Anticancer Activities
Another study by Reddy et al. (2010) focused on the synthesis of derivatives with a similar core structure, assessing their nematicidal, antibacterial, and antifungal activities. The compounds demonstrated significant biological activity, with some showing comparable efficacy to standard treatments. This study underscores the compounds' potential in developing new antimicrobial agents and nematicides (Reddy, Rao, Yakub, & Nagaraj, 2010).
Electrophilic Substitution Reactions
Aleksandrov and El’chaninov (2017) explored the chemical reactivity of related compounds, focusing on their electrophilic substitution reactions. These studies provide insights into the compounds' chemical properties and potential applications in synthetic organic chemistry, offering pathways for the creation of novel molecules with potential biological and pharmacological activities (Aleksandrov & El’chaninov, 2017).
Anticancer Evaluation and Docking Study
Tiwari et al. (2017) conducted an anticancer evaluation and docking study of compounds containing the thiadiazole scaffold, demonstrating their in vitro anticancer activity against several human cancer cell lines. This research highlights the therapeutic potential of these compounds, with some showing promising GI50 values compared to standard drugs. Additionally, the study includes a computational analysis to predict the compounds' ADMET properties, providing valuable information for drug development (Tiwari et al., 2017).
Wirkmechanismus
The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . These drugs can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-14(21-18-17-10)15(19)16-8-11-2-4-12(5-3-11)13-6-7-20-9-13/h2-7,9H,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYCZHJPENKORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)
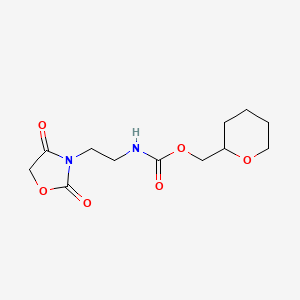
![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)
![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)
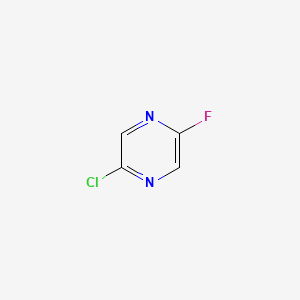
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)
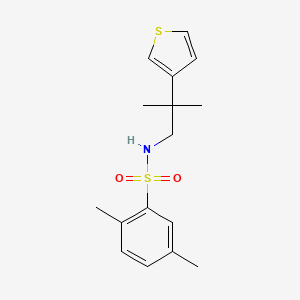
![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)
